Lipophilicity Differential (XLogP3) vs. Demethylated Analog
The target compound exhibits a PubChem-computed XLogP3 of 4.8 [1]. In comparison, the 2,5-desmethyl analog N-(2-ethylphenyl)-4-propoxybenzenesulfonamide (CAS 84416-67-1) has a calculated XLogP3 of approximately 3.5 based on fragment-based prediction algorithms [2]. The +1.3 log unit increase represents a roughly 20-fold higher predicted octanol-water partition coefficient, directly affecting membrane permeability and protein-binding bulk-phase distribution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | N-(2-ethylphenyl)-4-propoxybenzenesulfonamide, predicted XLogP3 ≈ 3.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 |
| Conditions | Computed via PubChem XLogP3 3.0 algorithm; comparator value estimated by fragment-based calculation. |
Why This Matters
Higher lipophilicity can translate to improved passive permeability in cell-based assays, making this compound a more suitable scaffold for intracellular target screening than its desmethyl analog.
- [1] PubChem Compound Summary for CID 2980226, N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide. National Library of Medicine, 2025. View Source
- [2] XLogP3 fragment-based prediction methodology. Cheng T, Zhao Y, Li X, et al. J Chem Inf Model. 2007;47(6):2140-2148. View Source
